4-Ethoxyphenyl 4-ethoxybenzoate

Liquid Crystals Mesomorphism Homologous Series

Researchers requiring a structurally defined, non-liquid crystalline control for mesophase studies often face supply inconsistency with poorly characterized phenyl benzoates. 4-Ethoxyphenyl 4-ethoxybenzoate (CAS 53146-73-9) provides a definitive solution: - Confirmed non-mesomorphic nature relative to longer-chain homologs, suitable as a rigid matrix component. - Well-characterized solid-state dynamics (phenyl group exchange via NMR) for crystal defect studies. - Symmetrical ethoxy-substituted scaffold for use as a versatile synthetic intermediate.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 53146-73-9
Cat. No. B15470374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyphenyl 4-ethoxybenzoate
CAS53146-73-9
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
InChIInChI=1S/C17H18O4/c1-3-19-14-7-5-13(6-8-14)17(18)21-16-11-9-15(10-12-16)20-4-2/h5-12H,3-4H2,1-2H3
InChIKeyZBFRCPWSYYRRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxyphenyl 4-ethoxybenzoate: Sourcing & Overview


4-Ethoxyphenyl 4-ethoxybenzoate (CAS 53146-73-9) is a symmetrically 4,4′-disubstituted phenyl benzoate ester with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol . It belongs to the broad class of thermotropic liquid crystal (LC) building blocks and is structurally defined by terminal ethoxy groups on both the benzoyl and phenolic moieties. Its primary relevance lies in materials science and organic synthesis as an intermediate for advanced materials , with its specific ethoxy substitution pattern being a key determinant of its physical and phase behavior relative to its alkyl and alkoxy homologs.

Control

Non-mesomorphic reference for liquid crystal comparative research

Model

Solid-state NMR probe for premelting and molecular dynamics

Intermediate

Phenyl benzoate ester building block for functional LC synthesis

4-Ethoxyphenyl 4-ethoxybenzoate: Ethoxy Termini Criticality


Within the 4-alkoxyphenyl 4-alkoxybenzoate class, the terminal chain length and symmetry are not passive structural features but primary drivers of mesomorphic behavior. Systematic studies of homologous series demonstrate that subtle variations in the number of carbon atoms in the alkoxy tails can fundamentally alter phase sequences, transition temperatures, and even the presence or absence of liquid crystalline phases [1]. Consequently, a procurement decision based solely on the generic 'phenyl benzoate' scaffold, without precise control over the ethoxy substitution, risks selecting a compound with a completely divergent thermal and phase profile—rendering it unsuitable for applications that depend on a specific mesomorphic window or the unique solid-state dynamics of the ethoxy derivative.

Mesomorphic incompatibility

Longer-chain homologs exhibit liquid crystalline phases; the ethoxy derivative is non-mesomorphic, preventing direct replacement in LC mixtures.

Tilt angle divergence

Ethoxy chain length places the compound at an extreme of smectic C tilt behavior; substitution with intermediate-chain homologs alters tilt dynamics.

Unique solid-state dynamics

Premelting heterogeneity and phenyl exchange observed by NMR are specific to this derivative; other homologs may differ in crystalline phase stability.

4-Ethoxyphenyl 4-ethoxybenzoate: Differentiation Data


Absence of Liquid Crystalline Phase

In a direct head-to-head study of a nine-member homologous series of 4-ethoxyphenyl 4'-n-alkoxybenzoates, the specific ethoxy derivative (target compound) was the sole member to not exhibit any mesomorphic (liquid crystalline) behavior. All other homologs (presumably with longer n-alkoxy chains) were found to be mesomorphic, displaying nematic phases with or without smectic properties [1].

LC Phase Absence
Head-to-head
Target: Non-mesomorphic.
Other 8 homologs: Mesomorphic (nematic/smectic).
Differentiates from homologs; suitable as non-LC control.
Polarized optical microscopy, hot stage [1].
Liquid Crystals Mesomorphism Homologous Series

Smectic C Tilt Angle Variation with Chain Length

A class-level study on the p-alkoxyphenyl-p-alkoxybenzoate homologous series established a direct quantitative relationship between the length of the aliphatic chains and the temperature dependence of the tilt angle in the smectic C phase. The variation of tilt angle with temperature was found to be slowest for compounds with intermediate chain lengths corresponding to the largest smectic A temperature range, and becomes continuously steeper as the smectic A domain narrows . By extension, the specific ethoxy-ethoxy chain length of the target compound positions it at one extreme of this structure-property continuum, distinct from homologs with intermediate or long alkyl/alkoxy chains.

Smectic C Tilt Angle
Class-level
Predicted to exhibit quasi-temperature-independent tilt for very short chains; ethoxy distinct from intermediate/long chains.
Chain length extremes may alter smectic C tilt dynamics.
Class-level inference; direct experimental confirmation needed.
Smectic C Phase Tilt Angle Structure-Property Relationship

Premelting Heterogeneity by Solid-State NMR

A dedicated investigation of the target compound using high-resolution 13C and 1H solid-state NMR spectroscopy revealed a dynamic heterogeneity within its crystalline phase, characterized by a distribution of correlation times for phenyl group two-site exchange between 296 K and 386 K. 1H MAS spectra showed the coexistence of broad and narrow lines, with the narrow component representing liquid-like domains that grow during heating, indicative of a premelting phenomenon near crystal defects or surfaces [1].

Solid-State NMR
Reported
¹³C line splittings (3.8–7.9 ppm) coalesce 296–386 K; liquid-like domains indicate premelting [1].
Unique fingerprint for purity and crystalline phase stability assessment.
High-resolution solid-state NMR, 296–386 K.
Solid-State NMR Premelting Crystalline Heterogeneity

4-Ethoxyphenyl 4-ethoxybenzoate: Optimal Use Cases


Non-Mesomorphic Control for LC Research

Given its demonstrated non-mesomorphic nature relative to its longer-chain homologs [1], 4-ethoxyphenyl 4-ethoxybenzoate is ideally suited as a negative control or a rigid, non-LC component in comparative studies of liquid crystalline mixtures. It can be used to probe the effect of a specific structural unit on phase behavior without contributing mesogenicity itself.

Solid-State Premelting & Molecular Dynamics

The compound's well-characterized solid-state dynamics, specifically the premelting heterogeneity and phenyl group exchange observed via NMR [1], make it a valuable model compound for investigating crystal defects, surface melting phenomena, and molecular motion in the solid state of thermotropic materials. This is relevant for fundamental materials science and for understanding stability in solid-state formulations.

Intermediate for Functional Liquid Crystal Synthesis

As a core phenyl benzoate ester, 4-ethoxyphenyl 4-ethoxybenzoate serves as a versatile intermediate [1] for synthesizing more complex, functional liquid crystalline molecules. Its specific ethoxy termini can be modified or extended, and the insights from homologous series studies [2] provide a framework for predicting how such modifications will impact the mesomorphic properties of the final product.

Application
Selection Property
Validation Focus
Non-mesomorphic LC control
Confirmed non-mesomorphic profile
Phase behavior profiling, comparative LC mixture studies
Solid-state premelting model
NMR-characterized premelting heterogeneity
Thermal analysis, purity assessment via NMR
Functional LC synthesis intermediate
Phenyl benzoate ester core, modifiable ethoxy terminals
Reactivity screening, mesomorphic prediction using homologous series data

Technical Documentation Hub

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39 linked technical documents
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